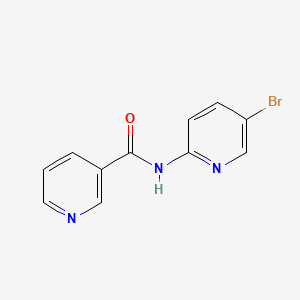
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide, also known as 2C-E, is a synthetic phenethylamine that has been used in scientific research for its psychotropic effects. It was first synthesized by Alexander Shulgin in 1977 and has since gained popularity among researchers due to its unique properties.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-3-phenylpropanamide is not fully understood. It is believed to act on serotonin receptors in the brain, particularly the 5-HT2A receptor. It may also affect other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. It has also been shown to affect mood and perception, causing visual and auditory hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dimethoxyphenyl)-3-phenylpropanamide in lab experiments is its unique properties. It has been shown to have a different profile of effects compared to other psychedelics, making it a valuable tool for researchers. However, one limitation is its potency and potential for adverse effects, which can make it difficult to work with in a lab setting.
Orientations Futures
There are several future directions for research involving N-(3,5-dimethoxyphenyl)-3-phenylpropanamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Researchers may also study its effects on other neurotransmitter systems and its potential for use in psychotherapy. Additionally, further research may be conducted to better understand its mechanism of action and potential for abuse.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethoxyphenyl)-3-phenylpropanamide involves the reaction of 3,5-dimethoxyphenylacetonitrile with phenylmagnesium bromide to form 3,5-dimethoxyphenyl-2-phenyl-2-hydroxyethylamine. This intermediate is then reacted with acetic anhydride to form N-(3,5-dimethoxyphenyl)-3-phenylpropanamide.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychedelic effects similar to other phenethylamines such as mescaline and 2C-B. Researchers have also studied its effects on serotonin receptors and its potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-15-10-14(11-16(12-15)21-2)18-17(19)9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLLYVQSZMVVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977159 |
Source


|
| Record name | N-(3,5-Dimethoxyphenyl)-3-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide | |
CAS RN |
6157-81-9 |
Source


|
| Record name | N-(3,5-Dimethoxyphenyl)-3-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)



![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)

![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)

![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)